molecular formula C17H25FN2O2 B12437485 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine CAS No. 887587-44-2

1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine

Cat. No.: B12437485
CAS No.: 887587-44-2
M. Wt: 308.4 g/mol
InChI Key: FIZMISDRFODYSK-UHFFFAOYSA-N
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Description

1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine is an organic compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-phenylamino-methyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 4-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in methylene chloride at room temperature with acetic acid as a catalyst. The product is then purified through extraction and drying processes.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected nitrogen, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., methylene chloride, ethanol), catalysts (e.g., acetic acid), and varying temperatures and pressures depending on the desired reaction pathway. Major products formed from these reactions include substituted piperidines, amines, and alcohols .

Scientific Research Applications

1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluoro-phenylamino group allows for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The Boc-protecting group can be removed under acidic conditions, revealing the active amine that can participate in further biochemical reactions .

Comparison with Similar Compounds

1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics, making it valuable for targeted research and development efforts.

Properties

CAS No.

887587-44-2

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-[(4-fluoroanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3

InChI Key

FIZMISDRFODYSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)F

Origin of Product

United States

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